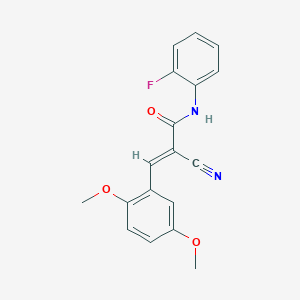
(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Molecular Engineering for Solar Cell Applications
Research on organic sensitizers, which include compounds structurally similar to "(2E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)acrylamide," has shown that engineered molecules comprising donor, electron-conducting, and anchoring groups can significantly enhance solar cell efficiency. These sensitizers demonstrate high incident photon to current conversion efficiency when anchored onto TiO2 films, indicating their potential in photovoltaic applications (Kim et al., 2006).
Advanced Fluorographic Detection Techniques
Acrylamides and their derivatives have been employed in developing advanced fluorographic detection techniques for proteins and nucleic acids in polyacrylamide gels. These methods leverage the properties of acrylamides to enhance sensitivity and efficiency in detecting radioactivity and facilitating research in molecular biology and biochemistry (Bonner & Laskey, 1974).
Probing Protein Conformational Changes
Acrylamides serve as efficient quenchers of fluorescence, particularly useful in studying protein structure and dynamics. By quenching tryptophanyl fluorescence, acrylamides can provide insights into the exposure of residues within proteins, offering a valuable tool for monitoring conformational changes and interactions in protein research (Eftink & Ghiron, 1976).
Electrochemical and Photoluminescent Materials
Acrylamide derivatives have been explored for their electrochemical and photoluminescent properties, contributing to the development of materials with potential applications in sensing, display technologies, and electronic devices. Their ability to undergo reversible electrochemical and optical changes makes them candidates for creating smart materials and sensors (Sun et al., 2016).
Mechanofluorochromic Properties
Certain acrylamide derivatives exhibit mechanofluorochromic behavior, changing their fluorescence properties in response to mechanical stimuli. This characteristic is particularly intriguing for the development of stress-responsive materials that can be used in sensing applications or as novel visual indicators of mechanical force (Song et al., 2015).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(E)-2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c1-23-14-7-8-17(24-2)12(10-14)9-13(11-20)18(22)21-16-6-4-3-5-15(16)19/h3-10H,1-2H3,(H,21,22)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSPFQBOFCZPRM-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C(C#N)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C(\C#N)/C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,4-dichloro-N-[(E)-3-oxo-3-(oxolan-2-ylmethylamino)-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B2889653.png)
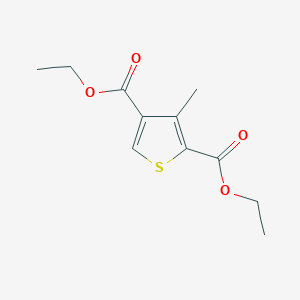

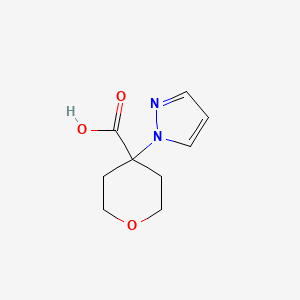
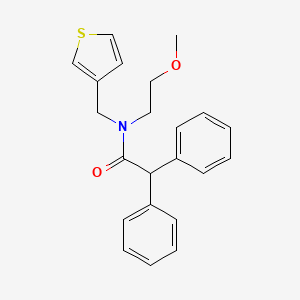


![N-(4-chloro-2-fluorophenyl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2889667.png)

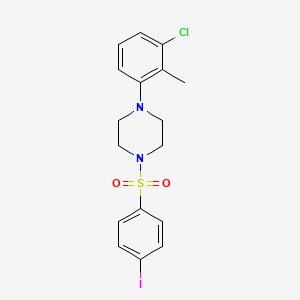
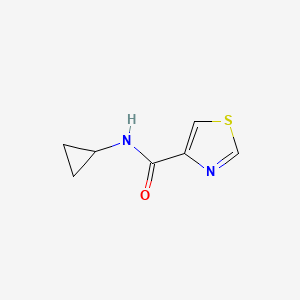
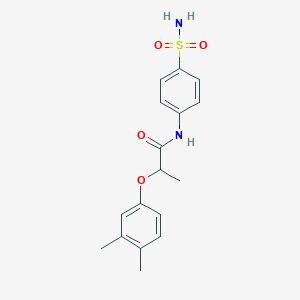
![N-[4-(hydrazinocarbonyl)phenyl]propanamide](/img/structure/B2889673.png)
![6-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2889675.png)
